Ha-DEF1 -

Ha-DEF1

Catalog Number: EVT-245699
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ha-DEF1 is sourced from sunflower plants. The gene encoding this defensin was identified through molecular characterization techniques, including sequencing and bioinformatics analysis. The protein is characterized by an endoplasmic reticulum signal sequence, which is typical for secreted proteins involved in defense responses .

Classification

Ha-DEF1 falls under the classification of plant defensins, which are part of the larger family of antimicrobial peptides. These peptides are categorized based on their structural features and biological functions, primarily focusing on their role in plant defense against pathogens and pests .

Synthesis Analysis

Methods

The synthesis of Ha-DEF1 can be achieved through various methods, including recombinant DNA technology. This involves cloning the Ha-DEF1 gene into an expression vector, followed by transformation into a suitable host organism (often Escherichia coli) for protein production.

Technical Details

  1. Gene Cloning: The Ha-DEF1 gene is amplified using polymerase chain reaction (PCR) and cloned into a plasmid vector.
  2. Transformation: The recombinant plasmid is introduced into E. coli cells via heat shock or electroporation.
  3. Protein Expression: Induction of protein expression is typically done using IPTG (isopropyl β-D-thiogalactopyranoside).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often involving histidine tags for easier isolation .
Molecular Structure Analysis

Structure

Ha-DEF1 exhibits a characteristic defensin structure, which includes several disulfide bonds that stabilize its conformation. The typical structure consists of a compact fold that facilitates its interaction with microbial membranes.

Data

The molecular weight of Ha-DEF1 is approximately 5 kDa, and its sequence features a conserved pattern typical of plant defensins, including a signal peptide and multiple cysteine residues that form disulfide bridges .

Chemical Reactions Analysis

Reactions

Ha-DEF1 is known to engage in several biochemical reactions that contribute to its antimicrobial activity. It interacts with lipid membranes of pathogens, leading to membrane disruption and cell lysis.

Technical Details

  • Membrane Interaction: The positively charged regions of Ha-DEF1 facilitate binding to negatively charged microbial membranes.
  • Cell Death Induction: In parasitic plants like Orobanche, Ha-DEF1 triggers programmed cell death pathways, effectively halting the growth of the parasite .
Mechanism of Action

Process

The mechanism by which Ha-DEF1 exerts its effects involves several steps:

  1. Binding: The defensin binds to the surface of the target pathogen or parasite.
  2. Membrane Disruption: This binding disrupts the integrity of the membrane, leading to leakage of cellular contents.
  3. Induction of Cell Death: In susceptible plant cells, this process can initiate signaling cascades that lead to programmed cell death, effectively limiting pathogen spread .

Data

Experimental studies have shown that exposure to Ha-DEF1 can significantly reduce the viability of Orobanche cells in vitro, demonstrating its potential as a biocontrol agent in agriculture .

Physical and Chemical Properties Analysis

Physical Properties

Ha-DEF1 is a soluble peptide under physiological conditions. Its stability is influenced by pH and ionic strength, which affect its interaction with membranes.

Chemical Properties

Key chemical properties include:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Stable at a range of temperatures but sensitive to extreme pH levels.
  • Activity: Retains antimicrobial activity across various conditions but may lose efficacy under denaturing environments .
Applications

Ha-DEF1 has significant potential applications in agriculture as a biopesticide due to its ability to inhibit parasitic plants and pathogens. Its use could lead to reduced reliance on chemical pesticides, promoting sustainable agricultural practices.

Additionally, research into Ha-DEF1 contributes to understanding plant defense mechanisms at a molecular level, providing insights that could lead to the development of genetically modified crops with enhanced resistance to diseases and pests .

Molecular Characterization and Genetic Basis of Ha-DEF1

Genomic Organization and Defensin Gene Family Context [1] [7]

Ha-DEF1 belongs to the plant defensin family (PDFs), small cationic peptides (~5–10 kDa) characterized by eight conserved cysteine residues forming four disulfide bonds that stabilize their β-sheet-rich tertiary structure. Within sunflower (Helianthus annuus), defensins are encoded by a multigene family, with Ha-DEF1 distinguished from paralogs like SF18 and SD2 by its root-predominant expression and specific induction upon parasitic challenge. Genomic analyses reveal that plant defensins are categorized into two classes:

  • Class I: Comprises a signal peptide (SP) and a mature defensin domain (e.g., Ha-DEF1, GhPDF2.1–GhPDF2.4 in gerbera).
  • Class II: Includes an additional C-terminal propeptide (CTPP) for detoxification and vacuolar targeting (e.g., GhPDF1.1–GhPDF1.5) [7] [8].

Ha-DEF1 clusters phylogenetically with Class I defensins, sharing >70% sequence homology with gerbera GhPDF1.1–1.5 and Arabidopsis AtPDF2.5. Its gene structure lacks introns, a feature conserved in stress-responsive defensins enabling rapid transcriptional induction [1] [7].

Table 1: Genomic Features of Plant Defensin Classes

FeatureClass I (e.g., Ha-DEF1)Class II (e.g., GhPDF1.1)
DomainsSP + Mature domainSP + Mature domain + CTPP
IntronsOften intronlessMay contain introns
Expression SiteRoots, induced by stressMultiple tissues, constitutive
C-terminal FeaturePositively chargedNeutral/acidic, 30–45 residues
Representative HomologsGhPDF2.3, AtPDF2.5GhPDF1.3, NaD1

Transcriptional Regulation and Stress-Inducible Expression Patterns [1] [7]

Ha-DEF1 exhibits a highly specialized tissue-specific expression profile. In sunflower roots, its transcripts are constitutively present but show robust upregulation (≥5-fold) following infection by the parasitic plant Orobanche cumana. This induction is spatially restricted to infection sites, suggesting localized defense deployment. Similarly, in gerbera, Class I defensins (GhPDF2.1–2.4) are strongly upregulated in roots inoculated with Phytophthora cryptogea, with GhPDF2.4 showing >10-fold induction within 24 hours [1] [7].

Mechanistically, defensin promoters contain cis-elements responsive to:

  • Jasmonic Acid (JA) and Ethylene (ET): GhPDF2.4 overexpression in tobacco activates ACO (ACC oxidase) and LOX (lipoxygenase) genes, implicating JA/ET pathways in defensin regulation.
  • Oxidative Stress: Reactive oxygen species (ROS) generated during pathogen attack may trigger defensin expression.
  • Pathogen-Elicited Signals: Microbial-associated molecular patterns (MAMPs) induce MAP kinase cascades that potentiate defensin transcription [7].

Table 2: Tissue-Specific Expression of Ha-DEF1 and Related Defensins Under Stress

GeneBasal ExpressionInduced Expression (Stress)Fold InductionTissue Localization
Ha-DEF1RootsOrobanche infection≥5-foldRoot apex, cortex
GhPDF2.4RootsPhytophthora inoculation>10-foldRoot epidermis
GhPDF1.5PetiolesPhytophthora inoculation~3-foldVascular tissues

Sequence Analysis: Signal Peptide, Mature Domain, and C-Terminal Propeptide Features [1] [4] [5]

The Ha-DEF1 preproprotein includes three distinct domains:

  • Signal Peptide (SP): A 28-amino-acid N-terminal sequence directing endoplasmic reticulum (ER) translocation. It is cleaved post-translationally, enabling extracellular secretion.
  • Mature Domain: A 50-residue peptide (5.8 kDa) housing the defensin’s functional motifs:
  • Cysteine-stabilized αβ (CSαβ) fold: Comprises an α-helix and triple-stranded β-sheet stabilized by disulfide bonds (C1–C8, C2–C5, C3–C6, C4–C7).
  • γ-core motif: GXCX₅C (e.g., G[K/R]CRG[F/L]RRCFC), essential for membrane permeabilization and antifungal activity.
  • Electropositive surface: Net positive charge (+4 to +9) mediates electrostatic interactions with anionic microbial membranes [1] [9].
  • C-Terminal Propeptide (CTPP): A unique 30-residue extension with a net positive charge. While Class II defensins use CTPP for vacuolar sorting, Ha-DEF1’s CTPP is atypical for Class I and may enhance stability or membrane association. Its removal during recombinant production does not impair antifungal activity, indicating functional redundancy [1] [8].

Heterologous Expression Systems: Escherichia coli and Yeast Optimization [1] [3] [6]

E. coli Expression

Ha-DEF1’s mature domain (without CTPP) has been successfully expressed in E. coli as a 6×His-tagged fusion protein. Key optimization strategies include:

  • Codon Optimization: Rare codons in the defensin sequence are replaced with E. coli-preferred synonyms to enhance translational efficiency.
  • Fusion Tags: His-tag facilitates purification via immobilized metal affinity chromatography (IMAC), followed by ion-exchange chromatography for endotoxin removal.
  • Solubility Enhancement: Low-temperature induction (18–25°C) and co-expression with molecular chaperones (e.g., GroEL/ES) minimize inclusion body formation. Yields reach ~15–20 mg/L of culture after refolding [1] [3] [6].

Yeast Expression

Saccharomyces cerevisiae and Pichia pastoris are used for eukaryotic post-translational modifications. However, Ha-DEF1 expression faces challenges:

  • Toxicity: Ha-DEF1 permeabilizes yeast membranes, necessitating inducible promoters (e.g., GAL1) and protease-deficient strains (e.g., BJ3505) to limit cytotoxicity.
  • Secretion Engineering: Fusion with α-factor secretion signal directs Ha-DEF1 to the extracellular space, simplifying purification but often yielding <5 mg/L due to proteolysis.
  • Activity Validation: Recombinant Ha-DEF1 inhibits S. cerevisiae growth (IC₅₀: 10–20 µM), confirming functional fidelity [1] [10].

Table 3: Optimization Strategies for Ha-DEF1 Heterologous Expression

ParameterE. coli SystemYeast System
VectorpET-28a(+) with T7 promoterpPICZαA with AOX1 promoter
TagsN-terminal 6×HisC-terminal c-Myc/6×His
PurificationIMAC → Ion-exchange chromatographyNi²⁺-affinity → Size exclusion
Yield (Mature Peptide)15–20 mg/L2–5 mg/L
Key ChallengesInclusion bodies, proteolysisCytotoxicity, low secretion

Properties

Product Name

Ha-DEF1

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